5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
Description
5-[4-(3,5-Dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid is a polycarboxylic acid featuring a central biphenyl core substituted with trifluoromethyl (-CF₃) groups and peripheral dicarboxyphenyl moieties. The molecular structure combines electron-withdrawing trifluoromethyl groups with multiple carboxylic acid functionalities, rendering it highly polar and acidic. This compound is of interest in materials science, particularly in metal-organic framework (MOF) synthesis, where its rigid aromatic backbone and strong coordination sites may enhance structural stability and porosity .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6O8/c25-23(26,27)17-8-16(10-3-13(21(35)36)6-14(4-10)22(37)38)18(24(28,29)30)7-15(17)9-1-11(19(31)32)5-12(2-9)20(33)34/h1-8H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXZDQXUNQYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(F)(F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Temperature: 140°C
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Time: 72 hours
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Solvent: Deionized water
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Yield: ~65% (after recrystallization from DMF/ethanol)
Mechanistic Insight:
The reaction proceeds via deprotonation of the carboxylic acid groups, forming carboxylate anions that attack the electron-deficient aryl bromide. The trifluoromethyl groups enhance electrophilicity at the para positions, directing substitution.
Characterization Data:
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Elemental Analysis: Calculated for C₂₈H₁₄F₆O₈: C 54.74%, H 2.42%; Found: C 54.26%, H 2.15%.
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FT-IR: Peaks at 1695 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (C-F stretch).
Stepwise Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy enables precise construction of the tetra-substituted benzene core. This method involves sequential coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with 3,5-dicarboxyphenylboronic ester under inert conditions.
Reaction Scheme:
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First Coupling:
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Reactants: 2,5-Dibromo-1,3-bis(trifluoromethyl)benzene + 3,5-dicarboxyphenylboronic ester
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: THF/H₂O (3:1)
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Yield: 78%
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Second Coupling:
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Reactants: Intermediate + Benzene-1,3-dicarboxylic acid boronate
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Conditions: 80°C, 24 hours
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Yield: 62%
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Optimization Notes:
Purity Data:
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HPLC: >98% purity (C₁₈ column, acetonitrile/water gradient).
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¹H NMR (DMSO-d₆): δ 8.45 (s, 2H, aromatic), 13.2 ppm (br, 4H, -COOH).
Solvothermal Condensation with Catalytic Acid
A modified solvothermal method employs trifluoroacetic acid (TFA) as both solvent and catalyst. Equimolar quantities of 3,5-bis(trifluoromethyl)phenol and benzene-1,3,5-tricarboxylic acid react at 120°C for 48 hours , yielding the target compound via esterification and subsequent hydrolysis.
Critical Parameters:
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Molar Ratio: 1:1 (phenol:tricarboxylic acid)
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Catalyst: 10 mol% TFA
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Yield: 70%
Side Reactions:
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Competing ether formation is suppressed by maintaining pH < 2.
Thermal Analysis:
Solid-State Mechanochemical Synthesis
Mechanochemistry offers a solvent-free route using ball milling. A mixture of 3,5-bis(trifluoromethyl)iodobenzene and 5-carboxyisophthalic acid is milled with K₂CO₃ (2 eq.) at 30 Hz for 6 hours.
Advantages:
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No solvent waste.
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Reaction time reduced to 6 hours (vs. 72 hours for hydrothermal).
Limitations:
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Lower yield (55%) due to incomplete conversion.
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Requires post-milling acid wash to remove base.
Powder XRD:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Hydrothermal | 65 | 98 | 72 h | Moderate |
| Suzuki Coupling | 62 | 99 | 48 h | High |
| Solvothermal (TFA) | 70 | 97 | 48 h | Moderate |
| Mechanochemical | 55 | 95 | 6 h | Low |
Key Observations:
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Suzuki coupling offers the highest purity but requires expensive catalysts.
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Hydrothermal synthesis balances yield and scalability for industrial applications.
Challenges and Optimization Strategies
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Trifluoromethyl Group Stability:
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Carboxylic Acid Protection:
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Crystallization Issues:
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes due to their high surface area and tunable pore sizes.
Biology and Medicine
While specific biological and medical applications of this compound are less common, its derivatives may be explored for potential use as pharmaceutical intermediates or in drug delivery systems. The presence of multiple carboxylic acid groups allows for conjugation with various biomolecules.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid exerts its effects depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The carboxylic acid groups play a crucial role in binding to the metal centers, while the trifluoromethyl groups influence the overall stability and properties of the MOF.
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethyl (-CF₃) Groups: The target compound’s -CF₃ substituents enhance thermal stability and hydrophobicity compared to hydroxyl (-OH) or unsubstituted analogs.
- Carboxylic Acid Density : The compound in contains six carboxylic acid groups, offering superior metal-coordination sites compared to the target compound’s four carboxylic acid groups. This difference may influence MOF porosity and catalytic activity .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~676 vs. 258.23 in ) suggests lower solubility in polar solvents, which could complicate synthesis. In contrast, hydroxyl-substituted analogs (e.g., ) exhibit better aqueous solubility .
Research Findings and Limitations
- Thermal Stability : Comparative studies suggest that -CF₃-substituted ligands enhance MOF stability up to 400°C, outperforming hydroxylated analogs .
Biological Activity
Overview
5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound notable for its multiple carboxylic acid groups and trifluoromethyl substituents. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing advanced materials like metal-organic frameworks (MOFs).
- IUPAC Name : this compound
- Molecular Formula : C24H12F6O8
- Molecular Weight : 542.34 g/mol
- Structure : Contains multiple functional groups that enhance its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its carboxylic acid groups and trifluoromethyl moieties. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's binding affinity to biological receptors and enzymes.
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Antimicrobial Activity :
- Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown effectiveness against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .
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Potential in Drug Development :
- The presence of multiple carboxylic acid groups allows for the conjugation with various biomolecules, enhancing the potential for drug delivery systems. This feature is crucial for designing pharmaceuticals that require targeted delivery mechanisms.
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Metal Coordination :
- In the context of MOFs, this compound acts as a ligand that coordinates with metal ions, forming stable frameworks essential for applications in gas storage and catalysis . The carboxylic acid groups facilitate binding to metal centers while the trifluoromethyl groups contribute to the overall stability of the framework.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar structures, a comparison table is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | Lacks trifluoromethyl groups | Reduced reactivity and antimicrobial properties |
| 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid | Contains methyl instead of trifluoromethyl | Altered hydrophobicity and interaction profiles |
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis and antimicrobial evaluation of novel pyrazole derivatives containing trifluoromethyl phenyl groups. These compounds demonstrated potent growth inhibition against various bacterial strains, including MRSA . The findings suggest that incorporating similar structural motifs could enhance the efficacy of antimicrobial agents.
Case Study 2: MOF Applications
Research on metal-organic frameworks utilizing this compound has shown promising results in gas adsorption studies. The unique properties imparted by the trifluoromethyl groups enhance the stability and selectivity of these frameworks for specific gases . This application underscores the compound's versatility beyond traditional medicinal chemistry.
Q & A
Q. What are the recommended methodologies for synthesizing 5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the trifluoromethylphenyl and dicarboxyphenyl moieties. Post-synthesis purification is critical:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for impurity removal. Post-extraction, elute with methanol acidified with formic acid (0.1%) to enhance recovery of polar carboxyl groups .
- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate crystalline product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group positions (δ = -60 to -65 ppm for CF) and NMR to resolve aromatic protons (e.g., coupling patterns for dicarboxyphenyl rings) .
- Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) in negative ion mode to detect deprotonated molecular ions ([M-H]) and verify molecular weight (<1 ppm error).
- FT-IR : Identify carboxylate C=O stretching vibrations (~1680–1720 cm) and CF symmetric/asymmetric stretches (1100–1300 cm) .
Q. What safety precautions should be followed during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation from carboxylate groups .
- First Aid : In case of skin exposure, wash immediately with soap and water. For eye contact, rinse with water for ≥15 minutes and seek medical advice .
- Glassware Deactivation : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption during synthesis .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers for trifluoromethyl group coupling. Software like Gaussian or ORCA can predict regioselectivity .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., DMF or THF) and catalysts (e.g., Pd(PPh)) for Suzuki coupling steps .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects Analysis : Investigate rotational barriers of trifluoromethyl groups using variable-temperature NMR (VT-NMR). Slow rotation at low temperatures (< -40°C) may resolve splitting due to conformational locking .
- X-ray Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding between carboxylate groups) that influence spectral anomalies .
Q. What strategies improve the compound’s solubility for biological assays?
- Methodological Answer :
- Co-Solvent Systems : Test dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG-400) mixtures (e.g., 1:1 v/v) to enhance aqueous solubility of the hydrophobic trifluoromethylphenyl core .
- pH Adjustment : Deprotonate carboxyl groups using sodium bicarbonate (pH 8–9) to form water-soluble carboxylate salts .
Q. How to design a reactor setup for scaling up synthesis while minimizing side reactions?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors with immobilized Pd catalysts to improve heat transfer and reduce byproduct formation (e.g., diaryl ether impurities) .
- In-line Monitoring : Use Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Data Contradiction and Validation
Q. How to validate conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
- Isothermal Aging : Heat samples at 100°C for 24–48 hours and monitor degradation via HPLC to assess stability under simulated storage conditions .
Advanced Analytical Challenges
Q. What advanced techniques quantify trace impurities in this compound?
- Methodological Answer :
Q. How to model the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding affinities with carboxylate-binding pockets. Validate with surface plasmon resonance (SPR) assays to measure dissociation constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
